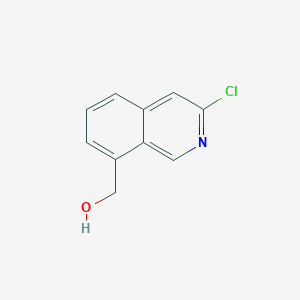

(3-Chloroisoquinolin-8-yl)methanol

Description

(3-Chloroisoquinolin-8-yl)methanol is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 3 and a hydroxymethyl (-CH2OH) group at position 7. Its molecular formula is C10H8ClNO, with a molecular weight of 193.63 g/mol. The hydroxymethyl group enhances polarity, improving solubility in polar solvents, while the chlorine atom contributes to electronic effects that may influence reactivity in cross-coupling or substitution reactions .

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(3-chloroisoquinolin-8-yl)methanol |

InChI |

InChI=1S/C10H8ClNO/c11-10-4-7-2-1-3-8(6-13)9(7)5-12-10/h1-5,13H,6H2 |

InChI Key |

YCKDSEOFHGMGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=NC=C2C(=C1)CO)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate

- Structure: A quinoline derivative (nitrogen at position 1) with chlorine at position 2, methoxy (-OCH3) at position 8, and hydroxymethyl at position 3.

- Key Differences: Ring System: Quinoline vs. isoquinoline alters electronic distribution and steric accessibility. Substituents: Methoxy (ether) vs. hydroxymethyl (alcohol) at position 8 affects hydrogen bonding and solubility. The methoxy group reduces polarity compared to hydroxymethyl, leading to lower aqueous solubility . Crystallography: X-ray analysis of the quinoline analog reveals intermolecular O-H⋯O hydrogen bonds involving the hydroxymethyl and water molecules, stabilizing the crystal lattice .

3-Chloroisoquinolin-8-ol (CAS 1374652-75-1)

- Structure: Features a hydroxyl (-OH) group directly attached to position 8 of the isoquinoline ring.

- Key Differences: Functional Group: The phenolic -OH group (pKa ~10) vs. primary alcohol (-CH2OH, pKa ~15) influences acidity and reactivity. The hydroxymethyl group in (3-Chloroisoquinolin-8-yl)methanol allows for oxidation to a carboxylic acid or esterification, whereas the phenolic -OH is more prone to electrophilic substitution . Molecular Weight: 179.6 g/mol (3-Chloroisoquinolin-8-ol) vs. 193.63 g/mol (target compound), reflecting the additional methylene unit in the hydroxymethyl group .

Positional Isomers and Boronic Acid Derivatives

highlights boronic acid analogs of 3-chloroisoquinoline with substituents at positions 5, 6, 7, and 8. These compounds are critical in Suzuki-Miyaura cross-coupling reactions.

- Functional Group Utility: Boronic acids enable cross-coupling, whereas hydroxymethyl groups offer nucleophilic or oxidative pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.